3-(Dimethoxymethyl)-5-methoxypyridine

Description

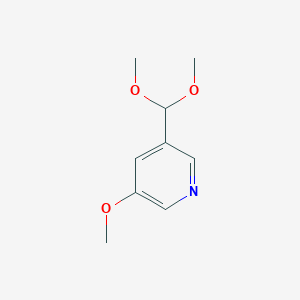

3-(Dimethoxymethyl)-5-methoxypyridine (CAS 1087659-15-1) is a pyridine derivative with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol . Its structure features a pyridine ring substituted with a methoxy group at position 5 and a dimethoxymethyl group (-CH(OCH₃)₂) at position 2. This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. It is commercially available in 1g, 5g, and 25g quantities, priced at $400, $1,600, and $4,800, respectively .

Properties

IUPAC Name |

3-(dimethoxymethyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-8-4-7(5-10-6-8)9(12-2)13-3/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTOOZMDVZQFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670122 | |

| Record name | 3-(Dimethoxymethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-15-1 | |

| Record name | 3-(Dimethoxymethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-5-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with dimethoxymethane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a methoxy group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-5-methoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

3-(Dimethoxymethyl)-5-methoxypyridine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Producing pyridine N-oxides.

- Reduction : Yielding amine derivatives.

- Substitution : Allowing for the introduction of different functional groups.

These reactions facilitate the synthesis of more complex organic molecules, enhancing its utility in research settings.

Biology

Research indicates potential biological activities of this compound, particularly:

- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain microorganisms by interacting with specific enzymes.

- Anticancer Activity : Preliminary investigations are exploring its effectiveness against cancer cell lines, although further studies are necessary to establish efficacy and mechanisms.

Medicine

The compound is being investigated as a pharmaceutical intermediate for drug development. Its unique functional groups may contribute to the design of new therapeutics targeting various diseases, including cancer and infectious diseases .

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals : Enhancing the properties of pesticides and herbicides.

- Materials Science : Improving thermal stability and resistance to degradation in polymers and other materials .

Case Studies

-

Antimicrobial Activity Study :

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved inhibition of bacterial enzyme activity, leading to reduced growth rates.

-

Pharmaceutical Development :

- Researchers are exploring the use of this compound as an intermediate in synthesizing novel anticancer agents. Initial results showed promising activity against specific cancer cell lines, prompting further investigation into its structure-activity relationships.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 3-(Dimethoxymethyl)-5-methoxypyridine with key analogs based on substituents, molecular weights, and applications:

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., -OCH₃ in all compounds) enhance the pyridine ring's stability and direct electrophilic substitution. Bromo (Br) and chloromethyl (CH₂Cl) groups () increase reactivity in cross-coupling and alkylation reactions, respectively.

- Molecular Weight Trends :

- Bulky substituents (e.g., 4-chlorophenyl in ) significantly increase molecular weight, impacting solubility and diffusion properties.

Biological Activity

Overview

3-(Dimethoxymethyl)-5-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a dimethoxymethyl group at the 3-position and a methoxy group at the 5-position, allows it to interact with various biological targets, leading to diverse pharmacological effects.

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : 219.23 g/mol

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate enzymatic activity, potentially leading to antimicrobial and anticancer effects. Preliminary studies suggest that the compound may inhibit enzymes involved in microbial growth, although detailed molecular targets are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results indicate that the compound may possess significant anticancer potential, warranting further investigation into its mechanisms of action and therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated that this compound exhibited stronger antimicrobial effects compared to traditional antibiotics like tetracycline .

- Anticancer Research : In a comparative analysis against established chemotherapeutic agents, this compound demonstrated superior activity against MCF-7 cells when compared to etoposide, indicating its potential as an alternative therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxypyridine | Lacks dimethoxymethyl group | Moderate antibacterial |

| 5-Methoxypyridine | Lacks dimethoxymethyl group | Low anticancer activity |

| 3,5-Dimethoxypyridine | Contains methoxy groups at both sites | Enhanced reactivity |

The presence of both dimethoxymethyl and methoxy groups in this compound contributes significantly to its enhanced biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-(Dimethoxymethyl)-5-methoxypyridine, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C) to assign substituent positions and single-crystal X-ray diffraction for absolute stereochemical determination. For example, X-ray studies on related pyridine derivatives (e.g., 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine) resolved bond angles and torsion angles with a mean (C–C) deviation of 0.002 Å . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy.

Q. What synthetic routes are effective for preparing this compound, and how can purity be optimized?

- Methodological Answer : Key methods include nucleophilic substitution of halogenated precursors (e.g., 3-Chloro-5-dimethoxymethylpyridine) or Suzuki-Miyaura coupling for introducing methoxy groups. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of regioisomers. Purity ≥98% can be confirmed by HPLC with UV detection at 254 nm, as demonstrated for structurally analogous pyridine derivatives .

Q. What are the critical storage conditions and stability considerations for this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the dimethoxymethyl group. Avoid exposure to moisture and UV light, as these can degrade the methoxy substituents. Safety data for related pyridines recommend ventilation to minimize inhalation risks and dust formation .

Advanced Research Questions

Q. How can this compound be utilized in designing enzyme inhibitors, and what structural modifications enhance binding affinity?

- Methodological Answer : The compound’s pyridine core serves as a scaffold for fragment-based inhibitor design . For instance, saturation-transfer difference (STD) NMR and transferred-NOE techniques have guided fragment optimization (e.g., 3-((1H-imidazol-1-yl)methyl)-5-methoxypyridine) to achieve IC₅₀ values in the micromolar range . Introducing electron-withdrawing groups (e.g., halogens) at the 4-position improves target engagement, as shown in homology models of Mycobacterium tuberculosis enzymes .

Q. How should researchers address contradictions in binding mode data between ortholog enzymes when using this compound as an inhibitor?

- Methodological Answer : Resolve discrepancies via comparative docking studies and mutagenesis assays . For example, inhibitors tested on Deinococcus radiodurans and M. tuberculosis DXS enzymes showed divergent binding modes despite 68% sequence identity in active sites. Use molecular dynamics simulations to validate interactions and prioritize residues for site-directed mutagenesis .

Q. What analytical challenges arise in characterizing regioisomers or substituent effects in derivatives of this compound?

- Methodological Answer : Regioisomeric ambiguity during synthesis can be resolved using 2D NMR (e.g., HSQC, HMBC) to map coupling between methoxy groups and the pyridine ring. For example, NOESY correlations distinguish between 3- and 5-methoxy configurations . Mass spectrometry fragmentation patterns further differentiate substituent positions, as applied to trifluoromethylpyridine analogs .

Q. How can computational methods enhance the rational design of derivatives for specific biological targets?

- Methodological Answer : Homology modeling and ensemble docking are critical. A M. tuberculosis DXS homology model, constructed using D. radiodurans DXS (PDB: 2O7X) as a template, identified key hydrophobic pockets for dimethoxymethyl group interactions . Pair this with free-energy perturbation (FEP) calculations to predict binding affinity changes upon substituent modification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.